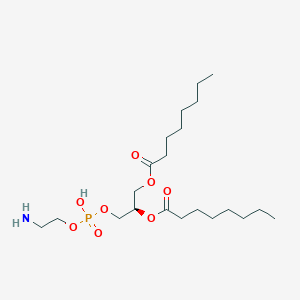

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine

Vue d'ensemble

Description

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a lipid chaperone, usually seen in the membrane leaflet and is abundantly present in the mitochondria . It is used in the preparation of liposomes for conjugating with pH sensors for live cell imaging .

Synthesis Analysis

The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .

Molecular Structure Analysis

The molecular formula of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is C21H42NO8P . The molecular weight is 467.5 g/mol . The InChIKey is UNACBKDVIYEXSL-LJQANCHMSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine include a molecular weight of 467.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 23 .

Applications De Recherche Scientifique

Lipid Chaperone and Membrane Component

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a lipid chaperone that is abundantly present in mitochondrial membranes . Its unique chemical properties allow it to form stable bilayers and vesicles. Researchers often use it in the preparation of liposomes for drug delivery. These liposomes can encapsulate drugs and target specific cellular compartments, making DLPC a valuable tool in drug delivery research.

Live Cell Imaging with pH Sensors

DLPC is employed in live cell imaging studies. Researchers conjugate it with pH-sensitive dyes or sensors to visualize intracellular pH changes. By incorporating DLPC into liposomes, scientists can track pH variations in real time within living cells. This application is particularly useful for studying cellular processes, such as endocytosis, exocytosis, and organelle function .

Insulin Sensitivity and Lipolysis

Recent research suggests that DLPC plays a role in insulin sensitivity and lipolysis. In muscle cells treated with DLPC, insulin sensitivity increases, and lipolysis (the breakdown of fats) is induced in adipocytes. These findings have implications for obesity-related conditions and type 2 diabetes. DLPC may offer a potential therapeutic avenue for addressing impaired fat metabolism .

Cell Signaling Molecule Exploration

DLPC is explored as a cell signaling molecule. Its presence in cellular membranes influences signal transduction pathways. Researchers investigate its impact on cellular responses, including proliferation, differentiation, and apoptosis. Understanding DLPC’s role in signaling networks contributes to our knowledge of cellular communication .

Structural and Functional Studies of Cell Membranes

Scientists use DLPC to study cell membrane structure and function. By incorporating DLPC into model membranes, they can mimic lipid bilayers and investigate membrane properties. This research aids in understanding membrane dynamics, protein-lipid interactions, and lipid-protein co-localization .

Enhancing Drug Solubility and Bioavailability

DLPC acts as a stabilizer and emulsifier, enhancing the solubility of poorly water-soluble drugs. When formulated into lipid-based drug delivery systems, DLPC improves drug bioavailability. Its ability to form stable vesicles allows for efficient drug encapsulation and targeted delivery to specific tissues .

Mécanisme D'action

Target of Action

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a type of phosphatidic acid (PA) that is cell-permeable . It primarily targets neural stem/precursor cells (NSCs) and is involved in the blood coagulation cascade .

Mode of Action

DOPE interacts with its targets by facilitating the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . This interaction releases glycerophospholipids and arachidonic acid, which serve as precursors of signal molecules .

Biochemical Pathways

The action of DOPE affects the phospholipase D (PLD) pathway . It also influences the dynamics of actin filaments in Arabidopsis thaliana epidermal leaf cells . The compound’s interaction with its targets leads to the production of signal molecules, which can further affect various biochemical pathways.

Pharmacokinetics

As a cell-permeable compound , it is likely to have good bioavailability.

Result of Action

The action of DOPE can lead to various molecular and cellular effects. For instance, it has been found to ameliorate age-related spatial memory decline, possibly by protecting hippocampal neuronal death . This suggests that DOPE might exert beneficial effects against neurodegenerative diseases such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of DOPE can be influenced by various environmental factors. For example, the presence of calcium ions is crucial for the compound’s interaction with its targets . .

Propriétés

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACBKDVIYEXSL-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)

![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)

![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)